Lamotrigine-13C,d3
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Overview
Description
Lamotrigine-13C,d3 is a labeled form of Lamotrigine, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively . Lamotrigine is a well-known anticonvulsant and antiepileptic agent that selectively blocks voltage-gated sodium ion channels, stabilizing presynaptic neuronal membranes and inhibiting the release of glutamate . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Lamotrigine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lamotrigine-13C,d3 involves the incorporation of carbon-13 and deuterium into the Lamotrigine molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dichlorophenylamine, which is then subjected to isotopic labeling.
Isotopic Labeling: The carbon-13 and deuterium atoms are introduced into the molecule through specific chemical reactions.
Cyclization: The labeled intermediate undergoes cyclization to form the triazine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotopically labeled starting materials are synthesized.
Optimization: Reaction conditions are optimized to ensure high yield and purity of the final product.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Lamotrigine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the triazine ring or other functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are useful for studying its pharmacokinetics and metabolic pathways .
Scientific Research Applications
Lamotrigine-13C,d3 has several scientific research applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of Lamotrigine in the body.
Metabolic Pathways: Researchers use this compound to identify and quantify metabolites of Lamotrigine.
Drug Development: It aids in the development of new antiepileptic drugs by providing insights into the metabolic profile of Lamotrigine.
Clinical Studies: This compound is used in clinical studies to monitor drug levels in patients and optimize dosing regimens.
Mechanism of Action
Lamotrigine-13C,d3 exerts its effects by selectively blocking voltage-gated sodium ion channels. This action stabilizes presynaptic neuronal membranes and inhibits the release of the excitatory neurotransmitter glutamate . The inhibition of sodium channels prevents the repetitive firing of neurons, which is crucial in managing epilepsy and other neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Lamotrigine: The non-labeled form of Lamotrigine, used as an anticonvulsant and antiepileptic agent.
Lamotrigine-13C3,d3: Another isotopically labeled form of Lamotrigine, with three carbon-13 atoms and three deuterium atoms.
Lamotrigine isethionate: A salt form of Lamotrigine used for different pharmacological studies.
Uniqueness
Lamotrigine-13C,d3 is unique due to its specific isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it an invaluable tool in drug development and clinical research .
Properties
Molecular Formula |
C9H7Cl2N5 |
---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(513C)1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,8+1 |
InChI Key |
PYZRQGJRPPTADH-HNFBEUNHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=[13C](N=C(N=N2)N)N)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
Origin of Product |
United States |
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